molecular formula C19H22BrN3O7S B2486643 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide CAS No. 392236-39-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide

Cat. No. B2486643
CAS RN: 392236-39-4
M. Wt: 516.36
InChI Key: AKEAAOIKQBCZOM-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates several cellular processes, including inflammation, immune response, and cell survival.

Scientific Research Applications

Inhibitory Effects on Carbonic Anhydrases

  • Carbonic Anhydrase Inhibition: 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide derivatives have been studied for their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds have shown varying degrees of effectiveness against different isoenzymes, highlighting their potential in medical research and drug development (Supuran et al., 2013).

Antidiabetic Potential

  • Antidiabetic Activity: Some derivatives of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide have been evaluated for their antidiabetic potential. They exhibited potent inhibitory effects against α-glucosidase and α-amylase enzymes, making them significant for antidiabetic drug development (Thakal et al., 2020).

Metal Complexes and Structural Studies

  • Metal Complex Synthesis: The compound has been used in synthesizing metal complexes, particularly with Cu(II) and Ni(II). These studies contribute to our understanding of coordination chemistry and molecular structures (Binzet et al., 2009).

Hypoglycemic and Hypolipidemic Activities

  • Hypoglycemic and Hypolipidemic Effects: Analogs of the compound have been synthesized and evaluated for their potential in lowering blood sugar and lipid levels, which is crucial for managing conditions like type 2 diabetes (Ahmadi et al., 2014).

Enhancing Erbium Fluorescence

  • Fluorescence Enhancement: Glibenclamide, a derivative of the compound, enhances the fluorescence intensity of erbium ions. This property is utilized in developing sensitive fluorimetric probes for biomedical research (Faridbod et al., 2009).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O7S/c1-29-11-9-22(10-12-30-2)31(27,28)16-6-3-14(4-7-16)19(24)21-18-13-15(23(25)26)5-8-17(18)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEAAOIKQBCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide

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